(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid
Overview
Description
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is a complex organic compound that features both Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid typically involves multiple steps:
Protection of Piperazine: The piperazine ring is first protected by introducing the Boc group. This is usually done by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Fmoc Group: The Fmoc group is then introduced by reacting the Boc-protected piperazine with Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the protecting groups, yielding the free amine functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc or Fmoc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of piperazine.
Reduction: Free amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. Its protecting groups allow for selective reactions at specific sites, facilitating the construction of intricate molecular architectures.
Biology
In biological research, the compound is used in the study of enzyme-substrate interactions and protein-ligand binding. Its derivatives can be used as probes to investigate the mechanisms of various biological processes.
Medicine
In medicine, ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is used in the development of pharmaceutical compounds. Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amine functionalities from unwanted reactions, allowing for selective deprotection and subsequent reactions at specific sites. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-2-Piperazine carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.
®-4-N-Fmoc-2-Piperazine carboxylic acid: Lacks the Boc group, limiting its use in selective protection strategies.
®-1-N-Boc-4-N-Fmoc-2-Piperazine: Lacks the carboxylic acid group, reducing its reactivity in certain chemical reactions.
Uniqueness
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is unique due to the presence of both Boc and Fmoc protecting groups, which provide enhanced versatility in synthetic applications. The carboxylic acid group further increases its reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNNCSUTNWKFC-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427826 | |
Record name | (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209593-18-0 | |
Record name | (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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